molecular formula C38H64N10O9 B1641502 Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Cat. No.: B1641502
M. Wt: 805.0 g/mol
InChI Key: ZLXFGUGFOLETFJ-POPCVQDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using protecting groups such as benzyloxycarbonyl (Z). The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained by deprotecting the amino groups and purifying the compound using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Z-Arg-Leu-Val-Agly-Ile-Val-OMe undergoes various chemical reactions, including:

Scientific Research Applications

Z-Arg-Leu-Val-Agly-Ile-Val-OMe has a wide range of scientific research applications, including:

Mechanism of Action

Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its effects by selectively inhibiting cathepsin B, a cysteine protease involved in protein degradation and various cellular processes. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can modulate various biological pathways, including those involved in cancer progression and inflammation .

Comparison with Similar Compounds

Z-Arg-Leu-Val-Agly-Ile-Val-OMe is unique due to its specific inhibition of cathepsin B. Similar compounds include:

This compound stands out due to its potent and selective inhibition of cathepsin B, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C38H64N10O9

Molecular Weight

805.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1

InChI Key

ZLXFGUGFOLETFJ-POPCVQDUSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

Synonyms

enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester
Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Origin of Product

United States

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